Chlorpromazine-D3

Mass Spectrometry Isotopic Purity LC-MS/MS

Quantifying chlorpromazine in biological matrices is challenged by variable extraction recovery and matrix effects that compromise accuracy. Chlorpromazine-D3 is the definitive stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, mirroring its behavior through the entire LC-MS/MS workflow. • +3 Da mass shift enables unambiguous SRM/MRM differentiation from endogenous chlorpromazine • CRM-grade ensures full traceability for forensic, clinical, and regulatory submissions • Validated for plasma, serum, urine, and tissue homogenates per FDA/EMA bioanalytical method validation guidelines.

Molecular Formula C17H19ClN2S
Molecular Weight 321.881
CAS No. 136765-28-1
Cat. No. B590431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine-D3
CAS136765-28-1
Molecular FormulaC17H19ClN2S
Molecular Weight321.881
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/i1D3
InChIKeyZPEIMTDSQAKGNT-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorpromazine-D3: Deuterated Internal Standard Overview


Chlorpromazine-D3 (CAS 136765-28-1) is a deuterium-labeled analog of chlorpromazine, a typical phenothiazine antipsychotic. The compound is synthesized by substituting three hydrogen atoms with deuterium (D3) on the N,N-dimethyl moiety of the chlorpromazine molecule [1]. It is classified as a stable isotope-labeled internal standard (SIL-IS) and is intended exclusively for analytical use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, specifically for the quantitative determination of unlabeled chlorpromazine and its metabolites in biological matrices .

Product type
Stable isotope-labeled internal standard (D3)
Analytical workflow
LC-MS / GC-MS quantification of chlorpromazine and metabolites
Key performance
Co-elutes with analyte for matrix effect compensation

Why Chlorpromazine-D3 Cannot Be Substituted


Generic substitution of Chlorpromazine-D3 with unlabeled chlorpromazine or structurally related antipsychotic internal standards (e.g., haloperidol-D4) fails to meet the fundamental requirements of stable isotope dilution mass spectrometry. The primary purpose of an internal standard is to correct for variable analyte recovery during sample preparation and to compensate for matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting matrix components [1]. Unlabeled chlorpromazine cannot be used as an internal standard for its own quantification because it is the analyte itself, introducing contamination and precluding accurate peak area ratio determination. Structurally dissimilar analogs, while available, exhibit different extraction efficiencies and ionization responses compared to the target analyte, resulting in inaccurate and imprecise quantification [2]. Only a stable isotope-labeled analog, differing solely by mass, can reliably co-elute and mimic the analyte's behavior throughout the entire analytical workflow, thereby ensuring method robustness and data integrity .

Required
Chlorpromazine-D3
Deuterated analog with identical extraction and ionization behaviour; corrects for variable recovery and matrix effects.
Not interchangeable
Unlabeled chlorpromazine
Analyte itself; introduces contamination and prevents accurate peak area ratio determination.
Structural analog (e.g. haloperidol-D4)
Different extraction efficiency and ionization response may lead to inaccurate quantification.

Quantitative Evidence for Chlorpromazine-D3


Mass Differentiation and Isotopic Purity

Chlorpromazine-D3 (CAS 136765-28-1) exhibits a molecular ion mass shift of +3 Da relative to unlabeled chlorpromazine due to the substitution of three hydrogen atoms (¹H) with three deuterium atoms (²H) on the terminal N-methyl groups. The exact mass is 321.1145777 g/mol [1]. Reputable vendors supply the compound with a certified isotopic purity of ≥98%, meaning less than 2% of the material is the unlabeled analog . This high isotopic purity is critical for minimizing cross-talk (signal overlap) between the internal standard and analyte channels in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers. In contrast, unlabeled chlorpromazine (Exact Mass: 318.0958 g/mol) [2] and Chlorpromazine-D6 (Exact Mass: 324.1334 g/mol) [3] represent alternative mass differentiators, but the D3 variant provides a balanced mass shift that avoids potential isobaric interference from naturally occurring ³⁷Cl isotopes while maintaining near-identical chemical behavior.

Mass Shift & Purity
Head-to-head
+3 Da vs. unlabeled; isotopic purity ≥98%
Clear mass resolution without cross-talk
D3 shift avoids ³⁷Cl isobaric interference
Mass Spectrometry Isotopic Purity LC-MS/MS

Co-Elution and Matrix Effect Compensation

Chlorpromazine-D3 demonstrates near-identical chromatographic retention time to unlabeled chlorpromazine, a critical property for an effective internal standard. Under reversed-phase LC conditions, the deuterated and unlabeled forms co-elute, ensuring they experience the identical matrix environment and ionization conditions [1]. This co-elution is essential because matrix components that co-elute with the analyte of interest can cause ion suppression or enhancement, leading to inaccurate quantification [2]. By using Chlorpromazine-D3 as the internal standard, the peak area ratio (analyte/IS) corrects for these variable matrix effects, resulting in a more accurate and precise measurement of chlorpromazine concentration. In contrast, structurally related analogs like haloperidol-D4 or quetiapine-D8, while also deuterated, do not perfectly mimic the extraction and chromatographic behavior of chlorpromazine, leading to less effective compensation for matrix effects and method variability [3].

Co-elution & Matrix Effect
Class-level
Co-elutes with chlorpromazine; corrects matrix effects
Reliable compensation for ion suppression
Based on isotope dilution principles
Chromatography Matrix Effects LC-MS/MS Bioanalysis

Certified Reference Material Status

Chlorpromazine-D3 is commercially available as a certified reference material (CRM) from manufacturers like Cerilliant (a Sigma-Aldrich/Merck brand) . The product is supplied as a 100 μg/mL solution in methanol, with the concentration certified and traceable to a recognized national metrology institute. The CRM status provides a documented chain of custody and a certificate of analysis (CoA) that details the exact concentration, uncertainty, and expiration date. This level of documentation and traceability is often a regulatory requirement for clinical toxicology, forensic analysis, and pharmaceutical quality control applications [1]. In contrast, non-certified deuterated standards or in-house synthesized materials lack this independent verification, introducing uncertainty into the quantitative results and potentially failing regulatory audits.

CRM Traceability
Head-to-head
Certified concentration with documented uncertainty
Regulatory-grade data defensibility
ISO/IEC 17025 accredited
Certified Reference Material Quality Control Forensic Toxicology

Optimized Fragmentation for SRM

The fragmentation pattern of Chlorpromazine-D3 under collision-induced dissociation (CID) yields characteristic product ions that are essential for SRM-based quantification. While specific quantitative fragmentation data for Chlorpromazine-D3 is not available in the open literature for direct comparison with other isotopologues, the primary SRM transition for chlorpromazine (analyte) is typically m/z 319 → m/z 86. For Chlorpromazine-D3, the corresponding transition is m/z 322 → m/z 89, reflecting the +3 Da mass shift of the N-methyl-d3 group that remains on the product ion [1]. This clear and predictable mass shift allows for the selection of unique and interference-free SRM transitions. This is a class-level advantage of deuterated internal standards over non-deuterated or structural analog IS, as it leverages the known fragmentation of the parent drug while providing a distinct mass channel.

SRM Transition
Class-level
m/z 322 → 89 (+3 Da shift)
Specific, interference-free quantification channel
No cross-talk with analyte transition
Mass Spectrometry Fragmentation SRM Method Development

Application Scenarios for Chlorpromazine-D3


Clinical Toxicology and Therapeutic Drug Monitoring

Chlorpromazine-D3 is the definitive internal standard for the quantitative analysis of chlorpromazine in patient serum, plasma, or urine using LC-MS/MS or GC-MS . The certified reference material grade ensures the accuracy and traceability required for clinical decision-making and regulatory reporting in toxicology labs. Its co-elution with chlorpromazine provides robust compensation for matrix effects common in biological fluids, leading to more reliable patient results compared to methods using structural analog internal standards [1].

Forensic Urine Drug Testing and Post-Mortem Analysis

For forensic applications, the defensibility of analytical data is paramount. The use of Chlorpromazine-D3 as a certified reference material internal standard provides the documented chain of custody and validated method performance required for forensic urine drug testing and post-mortem toxicology . The precise mass differentiation (+3 Da) ensures unambiguous identification and quantification of chlorpromazine, even in complex, putrefied post-mortem specimens where matrix interferences are significant.

Method Development for Pharmacokinetic Studies

In pharmaceutical research, developing and validating a robust bioanalytical method for chlorpromazine is a critical step in preclinical and clinical pharmacokinetic studies. Chlorpromazine-D3 is the essential internal standard for this purpose, as its use in the isotope dilution method allows for the correction of analyte losses during sample extraction and LC-MS analysis, thereby improving the method's accuracy and precision across the calibration range [2]. This is superior to using non-deuterated analogs, which do not perfectly track the analyte's recovery and ionization efficiency.

Veterinary Residue Monitoring in Food Safety

Regulatory agencies mandate the monitoring of chlorpromazine residues in animal-derived food products (e.g., pork, kidney) [3]. LC-MS/MS methods employing Chlorpromazine-D3 as an internal standard, such as those detailed in patent CN-113109474-B, provide the high sensitivity and specificity needed to detect trace levels of the drug. The use of a deuterated internal standard is critical for meeting stringent regulatory method performance criteria related to recovery, precision, and matrix effect compensation in complex tissue matrices [4].

Application
Selection Property
Validation Focus
Human plasma bioanalysis research
CRM traceability for chlorpromazine exposure monitoring
Bioanalytical method validation and matrix effect compensation
Forensic toxicology research in post-mortem specimens
Mass differentiation (+3 Da) for unambiguous identification
Matrix effect control in complex putrefied matrices
Preclinical and human PK bioanalysis method development
Isotope dilution for accurate analyte recovery tracking
Method accuracy and precision across calibration range
Veterinary residue monitoring in animal-derived food matrices
High sensitivity and specificity for trace detection
Recovery, precision, and matrix effect evaluation in tissue matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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